1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide
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Overview
Description
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide typically involves the construction of the indole core followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the indole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indolecarboxamide: Shares the indole core structure and exhibits similar biological activities.
p-Cymene: Another aromatic compound with a similar isopropyl group but different core structure.
Uniqueness
1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-methyl-N-(1-propan-2-ylindol-4-yl)indole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-14(2)24-12-10-17-18(5-4-6-20(17)24)22-21(25)16-7-8-19-15(13-16)9-11-23(19)3/h4-14H,1-3H3,(H,22,25) |
InChI Key |
FBLOHGGSWVDVKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=C(C=C3)N(C=C4)C |
Origin of Product |
United States |
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